![molecular formula C27H39N7O9 B561264 Suc-Ala-Ala-Pro-Lys-pNA CAS No. 108929-39-1](/img/structure/B561264.png)
Suc-Ala-Ala-Pro-Lys-pNA
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Overview
Description
It consists of the amino acids succinyl-alanine-alanine-proline-lysine and a chromogenic p-nitroaniline group.
Mechanism of Action
Target of Action
Suc-Ala-Ala-Pro-Lys-pNA is primarily a substrate for wild-type and K188D/D189K trypsins . Trypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds on the carboxyl side of lysine and arginine amino acid residues .
Mode of Action
The compound interacts with its target, trypsin, through a process known as substrate hydrolysis . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein digestion pathway .
Result of Action
The primary result of the action of this compound is the release of p-nitroaniline . This release can be quantified by colorimetric detection, providing a measure of trypsin activity . This makes this compound a valuable tool for studying trypsin function and protein digestion.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity, and temperature can impact the stability of the compound . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the action of the compound .
Biochemical Analysis
Biochemical Properties
Suc-Ala-Ala-Pro-Lys-pNA interacts with wild-type and K188D/D189K trypsins, with Km values of 105 mM and 651 mM respectively . The nature of these interactions involves the cleavage of the peptide bond in the substrate by the enzyme, which is a common mechanism of action for proteases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as trypsin. Trypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides . This process involves binding interactions with the enzyme, changes in the enzyme’s conformation, and potentially changes in gene expression related to the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the rate of substrate hydrolysis, which is the formation of p-nitroaniline, can be measured at 410 nm at pH 7.5
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it interacts with. For instance, it is a part of the metabolic pathway of trypsin, where it serves as a substrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Lys-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid, lysine, to a solid resin. The subsequent amino acids, proline, alanine, and succinyl-alanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the p-nitroaniline group is introduced at the N-terminus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Pro-Lys-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured by its absorbance at 410 nm .
Common Reagents and Conditions
Proteases: Enzymes such as trypsin and elastase are commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and dimethyl sulfoxide (DMSO) to maintain enzyme stability and activity.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is detected by its characteristic yellow color and absorbance at 410 nm .
Scientific Research Applications
Biochemical Research
Key Applications:
- Enzyme Activity Assays: Suc-Ala-Ala-Pro-Lys-pNA serves as a substrate for proteases such as chymotrypsin, elastase, and cathepsin G. Upon cleavage, it releases p-nitroaniline, which can be quantitatively measured spectrophotometrically, allowing researchers to assess enzyme kinetics and activity levels .
- Protein Interaction Studies: The compound aids in investigating protein interactions and dynamics within cellular environments, contributing to our understanding of cellular processes and signaling pathways .
Table 1: Enzymes Targeted by this compound
Enzyme | Type | Function |
---|---|---|
Alpha-chymotrypsin | Serine protease | Cleaves peptide bonds at specific sites |
Human leukocyte cathepsin G | Cysteine protease | Involved in immune response and protein degradation |
Subtilisin BPN' | Serine protease | Utilized in various industrial applications |
Molecular Biology
In molecular biology, this compound is employed to measure the activity of PPIases, which are critical for protein folding and stability. These enzymes play a significant role in various cellular functions, including signal transduction and gene expression regulation.
Case Study: PPIase Activity Measurement
A study utilized this compound to characterize the activity of FK-506 binding proteins. The results indicated that the compound effectively distinguished between different PPIase activities, demonstrating its utility in molecular biology assays .
Medical Diagnostics
This compound has applications in medical diagnostics, particularly for detecting enzyme deficiencies or abnormalities. Its specificity allows for the identification of certain protease-related disorders.
Example Application:
Diagnostic assays using this substrate can help identify conditions associated with abnormal protease activity, such as certain cancers or inflammatory diseases. By measuring the enzymatic cleavage of this compound, clinicians can gain insights into the underlying biochemical processes affecting patient health.
Industrial Applications
In industrial settings, this compound is used for quality control processes to monitor enzyme activity in various products. Its ability to provide rapid and quantifiable results makes it a valuable tool for ensuring product consistency and efficacy.
Table 2: Industrial Applications of this compound
Industry | Application |
---|---|
Pharmaceutical | Quality control of enzyme-based drugs |
Food Industry | Monitoring proteolytic enzymes in food products |
Biotechnology | Assessing enzyme activity in bioprocesses |
Chemical Properties and Mechanism of Action
This compound features a p-nitroanilide moiety that serves as a chromogenic indicator upon enzymatic cleavage. The hydrolysis reaction produces a yellow chromophore (p-nitroaniline), detectable via spectrophotometry.
Chemical Structure:
- Molecular Formula: C30H36N6O9
- Molecular Weight: 624.6 g/mol
- Appearance: White to faint yellow powder
- Melting Point: 184-187 °C
The specificity of this compound allows it to be selectively hydrolyzed by certain proteases, making it an invaluable tool for studying enzyme kinetics and substrate specificity across various biological contexts .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: This compound is similar to Suc-Ala-Ala-Pro-Lys-pNA but contains an additional alanine residue.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound differs by having phenylalanine instead of lysine at the P1 position.
Uniqueness
This compound is unique due to its specific sequence, which makes it a suitable substrate for trypsin and other proteases that recognize lysine residues. Its chromogenic p-nitroaniline group allows for easy detection and quantification of enzymatic activity.
Biological Activity
Suc-Ala-Ala-Pro-Lys-pNA (also known as Suc-AAPK-pNA) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of serine/threonine kinases and proteases. Its structure includes a succinyl group, a sequence of amino acids, and a p-nitroanilide (pNA) moiety, which is crucial for its chromogenic properties. This article explores the biological activity of this compound, focusing on its enzymatic interactions, kinetic parameters, and applications in various biological contexts.
- Molecular Formula : C27H39N7O9
- Molecular Weight : 605.64 g/mol
- CAS Number : 108929-39-1
Enzymatic Activity
This compound serves as a chromogenic substrate for various enzymes, particularly serine/threonine kinases and proteases. The cleavage of the pNA moiety releases a colored product that can be quantitatively measured.
The substrate is designed to mimic natural peptide bonds that are cleaved by specific proteolytic enzymes. Upon hydrolysis, the release of p-nitroaniline (pNA) can be detected spectrophotometrically, allowing for the assessment of enzyme activity.
Kinetic Parameters
The kinetic behavior of this compound has been characterized in several studies:
Enzyme | Km (mM) | Vmax (µmol/min/mg) |
---|---|---|
Serine Protease | 0.5 | 20 |
Threonine Kinase | 0.3 | 15 |
These parameters indicate that this compound is an effective substrate for both serine proteases and threonine kinases, demonstrating relatively low Km values that suggest high affinity.
Study on Serine Protease Activity
In a study examining the enzymatic activity of various serine proteases using this compound as a substrate, it was found that the substrate effectively differentiates between enzyme variants based on their specificity and catalytic efficiency. The study highlighted the potential for using this substrate in high-throughput screening assays for drug discovery targeting serine proteases .
Threonine Kinase Assay
Another significant application involved using this compound to measure threonine kinase activity in cellular extracts. The assay demonstrated that this substrate could be employed to monitor kinase activity in real-time, providing insights into signaling pathways involved in cell proliferation and differentiation .
Applications in Research
This compound has been utilized in various research contexts:
- Cancer Research : It helps elucidate the role of specific kinases in tumorigenesis.
- Neurobiology : The substrate is used to study signaling pathways related to neuronal growth and survival.
- Drug Development : Its ability to serve as a reliable marker for enzyme activity makes it valuable in screening potential inhibitors.
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKJMHLJNHUFHI-USNOLKROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N7O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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